molecular formula C13H13ClN2O B8616246 N-(2-phenyl-pyridin-3-yl)-acetamide hydrochloride CAS No. 307298-05-1

N-(2-phenyl-pyridin-3-yl)-acetamide hydrochloride

Cat. No. B8616246
M. Wt: 248.71 g/mol
InChI Key: NTAJAEPMBORQGY-UHFFFAOYSA-N
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Patent
US06316632B1

Procedure details

To a mixture of N-(2-chloro-pyridin-3-yl)-acetamide (50,0 g, 29.3 mmol), phenylboronic acid (39.3 g, 32.2 mmol), sodium carbonate (49.7 g, 46.9 mmol), in toluene (400 mL), ethanol (100 mL), and water (200 mL) was added tetrakis(triphenylphosphine)palladium(0) (1.02 g, 0.883 mmol). The reaction mixture was heated to reflux for 8 hours, cooled to room temperature, and the layers were separated. The aqueous layer was extracted with ethyl acetate (500 mL) and the organic extracts were combined and concentrated to a yellow solid. The crude solid was dissolved in methanol (500 mL) and concentrated hydrochloric acid was added (10 mL). The solution was concentrated to a low volume and tetrahydrofuran (500 mL) was added. The solid was triturated, filtered and dried to afford N-(2-phenyl-pyridin-3-yl)-acetamide hydrochloride (62.5 g, 86%). M. p.=262-263° C. 1H NMR (300 MHz, DMSOd6) δ2.52 (s, 3), 6.30 (bs, 2), 7.64-7.72 (m, 6), 7.78 (dd, 1, J=1.2, 8.6), 8.06 (dd, 1, J=1.2, 5.2)
Quantity
29.3 mmol
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
1.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+].C(O)C>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[ClH:1].[C:12]1([C:2]2[C:7]([NH:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4,9.10,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
29.3 mmol
Type
reactant
Smiles
ClC1=NC=CC=C1NC(C)=O
Name
Quantity
39.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
49.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.02 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
The crude solid was dissolved in methanol (500 mL)
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid was added (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to a low volume and tetrahydrofuran (500 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solid was triturated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C1=NC=CC=C1NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 857.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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